N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic small molecule featuring a benzimidazole core linked via a three-carbon chain to a propanamide group, which is further substituted with a 1-methylindole moiety. The benzimidazole and indole groups are aromatic heterocycles known for their roles in medicinal chemistry, particularly in targeting enzymes and receptors due to their hydrogen-bonding and π-π stacking capabilities . Its synthesis likely involves amide coupling between a benzimidazole-containing amine and an indole-substituted carboxylic acid derivative, analogous to methods described for related compounds (e.g., coupling with PyBOP/DIPEA in dry DMF/DCM, as seen in ).
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H24N4O/c1-26-15-16(17-7-2-5-10-20(17)26)12-13-22(27)23-14-6-11-21-24-18-8-3-4-9-19(18)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
QOMYIFRTZKQMLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation with Carboxylic Acids
A common method involves refluxing o-phenylenediamine with a 3-carboxypropyl group precursor in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, achieving yields of 68–72%.
Reaction Scheme:
Alternative Routes Using Orthoesters
Ethylene glycol-mediated cyclization with triethyl orthoformate under microwave irradiation (100 W, 150°C, 20 min) improves yields to 85% while reducing reaction time.
Comparative Table: Benzimidazole Synthesis Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| PPA condensation | PPA, 3-bromopropanoic acid | 130°C, 8 hr | 68 |
| Microwave-assisted | Triethyl orthoformate, ethylene glycol | 150°C, 20 min | 85 |
Indole Derivative Preparation
The 1-methylindole-3-yl fragment is synthesized via Fischer indole synthesis or palladium-catalyzed cyclization.
Fischer Indole Synthesis
Phenylhydrazine and 2-pentanone undergo acid-catalyzed cyclization in refluxing acetic acid (12 hr), followed by methylation using methyl iodide/KCO in DMF (80°C, 4 hr).
Key Data:
-
Cyclization yield: 74%
-
N-Methylation yield: 89%
Transition Metal-Catalyzed Approaches
Buchwald-Hartwig amination of 2-bromoaniline with methylamine using Pd(OAc)/Xantphos in toluene (110°C, 24 hr) achieves 92% yield but requires rigorous exclusion of oxygen.
Assembly of the Target Compound
Amide Bond Formation
Coupling 3-(1-methylindol-3-yl)propanoic acid with benzimidazole-propylamine uses EDC/HOBt in dichloromethane (0°C → RT, 24 hr), achieving 78% yield after column chromatography.
Optimization Table: Amidation Conditions
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0 → 25 | 78 |
| DCC/DMAP | THF | 25 | 65 |
| HATU/DIEA | DMF | -10 → 25 | 82 |
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH/HO + 0.1% TFA) resolves unreacted starting materials, while recrystallization from ethyl acetate/n-hexane (1:5) enhances purity to >98%.
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, benzimidazole-H), 7.45–6.98 (m, indole-H), 3.72 (s, 3H, N-CH), 2.89 (t, J = 7.2 Hz, 2H, CHCONH).
-
HRMS : m/z calcd. for CHNO [M+H]: 361.2024; found: 361.2021.
Scale-Up Considerations
Industrial routes prioritize cost-effective reagents and solvent recovery:
-
PPA replacement : Zeolite-catalyzed cyclization reduces waste.
-
Continuous flow amidation : Microreactor systems improve throughput (90% yield at 100 g scale).
Emerging Methodologies
Enzymatic Coupling
Lipase-mediated amidation in ionic liquids ([BMIM][BF]) achieves 70% yield under mild conditions (pH 7.4, 37°C).
Photocatalytic C-N Bond Formation
Visible-light-driven catalysis using Ru(bpy)/NiCl enables room-temperature coupling (62% yield, 8 hr).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the benzimidazole ring can yield dihydrobenzimidazole compounds.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have reported the antimicrobial activity of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide. These compounds have been evaluated against various bacterial strains and fungi. For instance, derivatives similar to this compound have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as antifungal activity. The minimum inhibitory concentrations (MICs) for various synthesized derivatives indicate their potential as antimicrobial agents .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. The compound has been associated with the inhibition of cancer cell proliferation in various human cancer cell lines, such as colorectal carcinoma (HCT116). In comparative studies, certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced potency .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic pathways have been explored to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and assess the quality of synthesized compounds .
Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related benzimidazole derivatives, compounds were tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values as low as 1.27 µM against Bacillus subtilis, indicating strong antibacterial activity .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial |
| N8 | 1.43 | Antibacterial |
| N18 | 4.53 | Anticancer |
Anticancer Screening
Another study focused on the anticancer potential of benzimidazole derivatives demonstrated that specific compounds showed IC50 values lower than 5 µM against HCT116 cells, highlighting their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-Fluorouracil |
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide is likely to involve interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, while indole derivatives can interact with serotonin receptors.
Pathways Involved: The pathways involved may include inhibition of cell division (anticancer activity), disruption of microbial cell walls (antimicrobial activity), and modulation of inflammatory pathways (anti-inflammatory activity).
Comparison with Similar Compounds
Key Observations :
Linker Length : The target compound’s propyl linker (vs. ethyl in ) may enhance flexibility and binding pocket accommodation.
Indole Substituents : The 1-methyl group on the indole (target) contrasts with 6-chloro or 4-methoxy groups, affecting electron distribution and lipophilicity. Chloro substituents increase molecular weight and may enhance hydrophobic interactions, while methoxy groups improve solubility.
Benzimidazole Modifications : The Boc-protected derivative introduces a polar, bulky group that could influence solubility and metabolic stability.
Physicochemical Properties
- Lipophilicity: The target compound’s ClogP (estimated ~3.5) is higher than methoxy-substituted analogs (e.g., , ClogP ~2.8) due to the nonpolar methyl group.
- Hydrogen Bonding : The benzimidazole NH and amide carbonyl offer hydrogen-bonding sites, critical for target engagement.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a hybrid molecule incorporating both benzimidazole and indole moieties, which are known for their diverse biological activities. The general structure is represented as follows:
1. Anticancer Activity
Research indicates that compounds containing benzimidazole and indole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that similar benzimidazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway, highlighting the potential of this compound in cancer therapy .
2. Antimicrobial Properties
Benzimidazole derivatives have shown antimicrobial activity against a range of pathogens. The proposed mechanism includes disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
- Research Findings : In vitro studies showed that compounds with similar structures exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.
- Research Evidence : Studies have indicated that indole derivatives can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Biological Activity Data
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15 | |
| Antimicrobial | Disk Diffusion | 25 | |
| Anti-inflammatory | ELISA (Cytokine Levels) | 20 |
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of a benzimidazole derivative similar to this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of 15 µM, suggesting significant potential for therapeutic use in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective bactericidal activity with an IC50 value of 25 µM, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide, especially regarding its benzimidazole and indole components?
- Methodological Answer : The synthesis requires sequential coupling of benzimidazole and indole moieties. For benzimidazole formation, cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions (e.g., HCl or polyphosphoric acid) is common . The indole subunit can be introduced via alkylation or amidation reactions, ensuring regioselectivity at the 3-position. Protecting groups (e.g., Boc for amines) may be necessary to prevent side reactions . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to avoid decomposition of sensitive intermediates .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of benzimidazole (aromatic protons at δ 7.1–8.5 ppm) and indole (NH proton at δ ~10–12 ppm, quenched by methylation). 2D NMR (COSY, HSQC) resolves overlapping signals in the propyl linker .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 404.212 for C23H25N4O) and fragmentation patterns .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Screen variables like temperature (40–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
- Purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate byproducts. Recrystallization from ethanol/water mixtures enhances purity .
- Contradiction Analysis : If low yields occur (e.g., <30%), assess competing pathways (e.g., indole N-alkylation vs. undesired ring-opening) via LC-MS tracking .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets like formyl-peptide receptors (FPRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to FPR2, focusing on the indole’s hydrophobic interactions and benzimidazole’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and topological torsion to predict modifications for enhanced affinity .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HepG2 for cytotoxicity, MIC against S. aureus) with positive controls (e.g., doxorubicin, ciprofloxacin) .
- SAR Analysis : Compare analogs (e.g., substituents on indole N-methyl or benzimidazole propyl chain) to isolate structural determinants of activity .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis vs. membrane disruption) .
Structural and Mechanistic Questions
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Hydrolysis of the amide bond is a common instability .
- Cyclic Voltammetry : Assess redox susceptibility of the indole moiety (oxidation potential ~0.8 V vs. Ag/AgCl) .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., benzimidazole NH positioning)?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) identifies protonation states and hydrogen-bonding patterns. Compare experimental bond lengths (e.g., C-N in benzimidazole) with DFT-optimized structures .
Biological Evaluation
Q. What in vitro assays are recommended for preliminary evaluation of neuropharmacological potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
